molecular formula C16H9BrClNO2 B2617359 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 725217-59-4

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

Cat. No. B2617359
M. Wt: 362.61
InChI Key: SMECLDDYEFWFFC-UHFFFAOYSA-N
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Description



  • 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C<sub>16</sub>H<sub>8</sub>BrClN<sub>2</sub>O<sub>2</sub> .

  • It belongs to the class of quinoline derivatives and contains both bromine and chlorine substituents on the quinoline ring.





  • Synthesis Analysis



    • The synthesis of this compound involves the introduction of bromine and chlorine atoms onto the quinoline ring. Specific synthetic methods would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular structure of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at one end and bromine and chlorine substituents on the phenyl ring.

    • The exact arrangement of atoms and bond angles can be determined through X-ray crystallography or computational methods.





  • Chemical Reactions Analysis



    • The compound may undergo various reactions typical of quinoline derivatives, including electrophilic aromatic substitution, nucleophilic addition, and oxidation.

    • Specific reactions would depend on the functional groups present and the reaction conditions.





  • Physical And Chemical Properties Analysis



    • Melting Point : The temperature at which the solid compound transitions to a liquid state.

    • Solubility : Whether it dissolves in water or other solvents.

    • Stability : How it reacts under different conditions (e.g., heat, light, pH).




  • Safety And Hazards



    • Avoid contact with skin and eyes .

    • Avoid formation of dust and aerosols .

    • Use non-sparking tools .

    • Prevent fire caused by electrostatic discharge .




  • Future Directions



    • Investigate its potential as a drug candidate or probe for specific biological targets.

    • Explore modifications to enhance its selectivity or efficacy.




    properties

    IUPAC Name

    2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SMECLDDYEFWFFC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H9BrClNO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.60 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

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